![molecular formula C10H13NO5 B2703945 (2,4-Dioxo-1-oxa-3-azaspiro[4.5]dec-3-yl)acetic acid CAS No. 855380-42-6](/img/structure/B2703945.png)

(2,4-Dioxo-1-oxa-3-azaspiro[4.5]dec-3-yl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

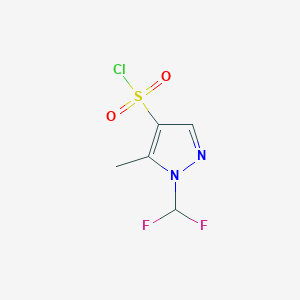

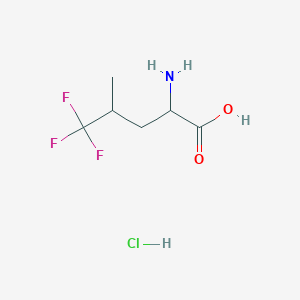

“(2,4-Dioxo-1-oxa-3-azaspiro[4.5]dec-3-yl)acetic acid” is a chemical compound with a complex structure . It contains a total of 30 bonds, including 17 non-H bonds, 3 multiple bonds, 2 rotatable bonds, 3 double bonds, 1 five-membered ring, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic (thio-) carbamate, 1 imide (-thio), and 1 hydroxyl group .

Molecular Structure Analysis

The molecular structure of “this compound” is quite complex. It contains a five-membered ring and a six-membered ring, which are part of a larger spirocyclic structure . The molecule also contains multiple functional groups, including a carboxylic acid, a (thio-)carbamate, an imide, and a hydroxyl group .Applications De Recherche Scientifique

Synthesis and Theoretical Studies

A study by Amirani Poor et al. (2018) developed an intermolecular Ugi reaction involving 2-(1-(aminomethyl)cyclohexyl)acetic acid (gabapentin) to produce novel classes of compounds with potential biological activities. Theoretical studies in this research indicated that electron-donating groups increase the strength of intramolecular hydrogen bonds, a factor crucial in designing compounds with enhanced biological activities (Amirani Poor, Darehkordi, Anary‐Abbasinejad, & Mohammadi, 2018).

Biomedical Applications

Research by Turk-Erbul et al. (2021) synthesized novel adamantane derivatives, including compounds structurally similar to "(2,4-Dioxo-1-oxa-3-azaspiro[4.5]dec-3-yl)acetic acid." These compounds exhibited cytotoxicity against various cancer cell lines, highlighting their potential as anticancer agents. The study's findings on apoptosis induction and ligand-protein interactions provide insights into the mechanistic actions of these compounds (Turk-Erbul, Karaman, Duran, Ozbil, Ozden, & Goktas, 2021).

Synthesis and Antitumor Activity

Yang et al. (2019) explored the synthesis and antitumor activity of a series of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives. These compounds, starting from 4-aminophenol and α-glycolic acid or lactic acid, showed moderate to potent activity against various cancer cell lines, suggesting their potential as anticancer agents. The study underscores the importance of the spirocyclic framework in developing new anticancer drugs (Yang, Zhong, Zheng, Wang, & He, 2019).

Mécanisme D'action

Target of Action

The primary target of (2,4-Dioxo-1-oxa-3-azaspiro[4.5]dec-3-yl)acetic acid is protein tyrosine phosphatase 1B . This enzyme plays a crucial role in cellular signaling pathways, particularly those involved in cell growth, differentiation, and metabolic control .

Mode of Action

This compound: interacts with its target by inhibiting the enzymatic activity of protein tyrosine phosphatase 1B . This inhibition disrupts the normal function of the enzyme, leading to alterations in the signaling pathways it regulates .

Biochemical Pathways

The inhibition of protein tyrosine phosphatase 1B by This compound affects several biochemical pathways. These include pathways involved in cell growth and differentiation, as well as metabolic pathways . The downstream effects of these disruptions can vary widely, depending on the specific cellular context .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound The compound’s molecular structure suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of This compound ’s action are largely dependent on the specific cellular context. Given its target, it is likely that the compound’s effects would include alterations in cell growth, differentiation, and metabolism .

Propriétés

IUPAC Name |

2-(2,4-dioxo-1-oxa-3-azaspiro[4.5]decan-3-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO5/c12-7(13)6-11-8(14)10(16-9(11)15)4-2-1-3-5-10/h1-6H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZZAXQREERAHET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)C(=O)N(C(=O)O2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,3-diisobutyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2703864.png)

![1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2703871.png)

![3-(3,4-dimethoxyphenyl)-9-(2-methoxy-5-methylphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2703872.png)

![N-(3-fluoro-4-methylphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2703874.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2703877.png)

![N-methyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2703879.png)

![4-Chloro-3-{[(4-sulfamoylphenyl)methyl]sulfamoyl}benzoic acid](/img/structure/B2703882.png)